4-Methylsulfanyl-benzaldehyde oxime
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Overview
Description
4-Methylsulfanyl-benzaldehyde oxime is a compound used for proteomics research . It has a molecular formula of C8H9NOS and a molecular weight of 167.228 .
Synthesis Analysis
Oxime esters, such as 4-Methylsulfanyl-benzaldehyde oxime, can be synthesized from a simple reaction of easily available oximes with an acyl halide or anhydride . A novel visible-light-mediated three-component reaction for the synthesis of oxime esters has been reported. This involves using aldehydes, aniline, and N-hydroxyphthalimide (NHPI) esters as substrates, and eosin Y as a crucial photocatalyst for the reaction .Chemical Reactions Analysis
Oxime esters, including 4-Methylsulfanyl-benzaldehyde oxime, have high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . They act as both internal oxidants and a precursor which participates in the framework of the final product .Scientific Research Applications
Dynamic Networks
Oxime chemistry, including compounds like “4-Methylsulfanyl-benzaldehyde oxime”, has emerged as a versatile tool for use in a wide range of applications . In particular, the combination of oximes with esters and urethanes has enabled the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .
Acid-Catalysed Dynamic Exchange
The mechanism of the acid-catalysed dynamic exchange of oximes is an area of active research . This process is well supported by both experimental and computational studies, which highlight the importance of the substituent effect on the exchange reaction kinetics .
Building Blocks for Heterocycle Formation
Oxime esters, which can be derived from oximes like “4-Methylsulfanyl-benzaldehyde oxime”, are flexible building blocks for heterocycle formation . They have gained great attention in the last decade for the synthesis of N-, S-, and O-containing heterocycle scaffolds .
Directing Groups in Synthesis
Oxime esters act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds . This makes them valuable tools in modern synthetic chemistry.
Internal Oxidizing Agents
Oxime esters can act as internal oxidizing agents in organic transformations . This is due to their weaker N–O σ bond, which shows high reaction activities in the N–O bond cleavage involved in organic transformation .
Precursors in Cyclization Reactions
Oxime esters participate in cyclization reactions as both internal oxidants and precursors . They contribute to the framework of the final product, leading to the formation of various 5-membered and 6-membered heterocycles .
Mechanism of Action
Target of Action
Oximes in general have been known to interact with enzymes such as acetylcholinesterase .
Mode of Action
Oximes typically undergo a bioorthogonal reaction with carbonyl groups, forming an oxime bond . This reaction is often used in bioconjugation applications .
Biochemical Pathways
Oximes have been shown to participate in dynamic networks through oxime metathesis, a process that can affect a wide range of applications .
Future Directions
Oxime esters, including 4-Methylsulfanyl-benzaldehyde oxime, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are gaining great attention in the last decade for their role in the synthesis of various heterocycles . This suggests that there could be significant future research in this area.
properties
IUPAC Name |
(NE)-N-[(4-methylsulfanylphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-11-8-4-2-7(3-5-8)6-9-10/h2-6,10H,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMICSMBUZCYHJ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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